molecular formula C16H19N3O3 B6972932 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid

2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid

Cat. No.: B6972932
M. Wt: 301.34 g/mol
InChI Key: BDWYOGAKQAFQBF-UHFFFAOYSA-N
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Description

2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid is a complex organic compound that features both imidazole and phenylethyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenylethyl group is an aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the imidazole derivative. The final step involves the acylation of the imidazole derivative with a suitable acylating agent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the compound, potentially altering the imidazole ring.

    Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar heterocyclic ring structure.

    Phenylethylamine: Contains the phenylethyl group but lacks the imidazole ring.

    Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.

Uniqueness

2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid is unique due to the combination of the imidazole ring and the phenylethyl group, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler compounds like imidazole or phenylethylamine.

Properties

IUPAC Name

2-[3-imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(7-9-18-11-8-17-13-18)19(12-16(21)22)10-6-14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWYOGAKQAFQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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